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molecular formula C13H24N2O3 B7851655 tert-Butyl 4-isobutyrylpiperazine-1-carboxylate CAS No. 414910-16-0

tert-Butyl 4-isobutyrylpiperazine-1-carboxylate

Cat. No. B7851655
M. Wt: 256.34 g/mol
InChI Key: AYEBHLTYUBFHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865704B2

Procedure details

To a solution of tert-butyl-1-piperazinecarboxylate (5.0 g, 26.8 mmol) in DCM (100 mL) triethylamine (5.6 mL, 40.3 mmol) was added, the mixture was cooled down to 0° C. and isobutyryl chloride (4.2 mL, 40.3 mmol) was added. The reaction was allowed to warm up to room temperature and after 3 hours the reaction was complete. The mixture was washed with 50 mL of 0.4M Na2CO3 solution and then with 50 mL of saturated NH4Cl solution. The organic phase was dried over Na2SO4, filtered and the solvent removed under reduced pressure, affording 7.0 g of 4-isobutyryl-piperazine-1-carboxylic acid tert-butyl ester. The product was dissolved in 100 mL of DCM. H2SO4 (2.91 mL, 54.7 mmol) was added and the reaction left stirring for 16 hours. The precipitate formed was filtered affording 6.7 g of the titled compound (96%, yield)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.[C:17](Cl)(=[O:21])[CH:18]([CH3:20])[CH3:19]>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:17](=[O:21])[CH:18]([CH3:20])[CH3:19])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature and after 3 hours the reaction
Duration
3 h
WASH
Type
WASH
Details
The mixture was washed with 50 mL of 0.4M Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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